Home > Products > Screening Compounds P111638 > 4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide - 891114-61-7

4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Catalog Number: EVT-3004163
CAS Number: 891114-61-7
Molecular Formula: C19H14N6O3
Molecular Weight: 374.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (1632)

Compound Description: 1632 is a potent, first-in-class small-molecule inhibitor of LIN28B. It disrupts the LIN28B-let-7-PBK pathway, leading to increased levels of the tumor suppressor microRNA let-7. This inhibition has demonstrated significant reduction in tumor growth in mouse models of Group 3 medulloblastoma. Additionally, 1632 has shown efficacy in blocking the Lin28/let-7 interaction, rescuing let-7 processing and function in Lin28-expressing cancer cells, inducing differentiation of mouse embryonic stem cells, and reducing tumor-sphere formation.

Relevance: This compound shares the core structure of a [, , ]triazolo[4,3-b]pyridazine ring linked to a phenyl ring via a single bond with 4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide. The variations lie in the substituents on the phenyl ring and the nature of the amide group.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor. While initially showing promise as a treatment for solid tumors, clinical development was halted due to observed nephrotoxicity in patients. This toxicity is attributed to the formation of a less soluble metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11), generated by aldehyde oxidase (AO) primarily in monkeys and humans.

Relevance: Both SGX523 and 4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide share the [, , ]triazolo[4,3-b]pyridazine scaffold. The key structural difference is the presence of a quinoline ring linked through a sulfur atom in SGX523, as opposed to the substituted benzamide linked directly to the phenyl ring in the target compound.

7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

Compound Description: L-838,417 is a novel compound demonstrating functional selectivity for specific non-α1 GABAA receptors. Research indicates it has a lower propensity to induce physical dependence compared to benzodiazepines, highlighting its potential therapeutic advantages.

N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulphonamide derivatives

Compound Description: This set of novel derivatives were synthesized and evaluated for their antimicrobial activities. Results showed good to moderate activity against various microorganisms.

Relevance: These derivatives are closely related to 4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide, sharing the core structure of a [, , ]triazolo[4,3-b]pyridazine ring linked to a phenyl ring via a single bond, which is further substituted with a benzamide or sulfonamide moiety. The variations arise from the specific substituents on the benzamide/sulfonamide and the phenyl ring.

4-(((7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-6-yl)methyl)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one derivatives (8a-j)

Compound Description: These novel pyrazole-1,2,4-triazole hybrids were synthesized and evaluated for their antibacterial and anticancer activities. Notably, some compounds demonstrated excellent antibacterial activity against S. aureus, P. aeruginosa, and S. epidermidis. Additionally, several compounds exhibited potent cytotoxicity against MCF-7 and P388 cancer cell lines.

Relevance: While both these compounds and 4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide incorporate a triazole ring within their structure, they represent different classes of fused heterocycles. The target compound features a [, , ]triazolo[4,3-b]pyridazine moiety, whereas the 8a-j series focuses on a pyrazole-1,2,4-triazole hybrid scaffold.

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

Compound Description: Compound 1 is a potent and selective c-Met inhibitor. Despite its promising profile, it shows a high level of NADPH-dependent covalent binding to microsomal proteins, primarily attributed to bioactivation by cytochrome P450 enzymes.

This list exemplifies how subtle modifications within a core chemical structure, like the [, , ]triazolo[4,3-b]pyridazine scaffold, can significantly impact biological activity, metabolic fate, and ultimately, the therapeutic potential of a compound.

Properties

CAS Number

891114-61-7

Product Name

4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

IUPAC Name

4-methyl-3-nitro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

Molecular Formula

C19H14N6O3

Molecular Weight

374.36

InChI

InChI=1S/C19H14N6O3/c1-12-5-6-14(10-17(12)25(27)28)19(26)21-15-4-2-3-13(9-15)16-7-8-18-22-20-11-24(18)23-16/h2-11H,1H3,(H,21,26)

InChI Key

KQJSVDFJSWYGCI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.